Comparative Reactivity: Benzene Hydrate vs. Benzene Oxide in Acid-Catalyzed Aromatization
In a direct head-to-head comparison, 2,4-Cyclohexadien-1-ol (benzene hydrate) demonstrates a fundamentally different reactivity profile compared to its structural analog, benzene oxide. Despite having a less exothermic reaction enthalpy (ΔH = -38.7 kcal mol⁻¹ vs -57.0 kcal mol⁻¹ for benzene oxide), benzene hydrate undergoes acid-catalyzed aromatization at a significantly higher rate [1]. This counter-intuitive result, where the more exothermic reaction is slower, is a defining characteristic of benzene oxide's unusual stability, making benzene hydrate the more reactive species in this specific transformation. This data is critical for researchers designing synthetic routes or studying reaction mechanisms involving arene oxides and hydrates.
| Evidence Dimension | Acid-catalyzed aromatization rate (relative) |
|---|---|
| Target Compound Data | Rate ratio = 0.08 (when compared to the reactivity of benzene oxide) |
| Comparator Or Baseline | Benzene Oxide: Rate ratio = 1.0 (baseline for comparison) |
| Quantified Difference | Benzene hydrate is 12.5 times more reactive than benzene oxide (1/0.08 = 12.5). |
| Conditions | Highly aqueous solution; measured by heat-flow microcalorimetry [1]. |
Why This Matters
This quantifies a counter-intuitive reactivity difference, establishing 2,4-cyclohexadien-1-ol as the kinetically preferred substrate for aromatization studies compared to the more thermodynamically stabilized benzene oxide.
- [1] Jia, Z. S., Brandt, P., & Thibblin, A. (2001). Is Benzene Oxide Homoaromatic? A Microcalorimetric Study. Journal of the American Chemical Society, 123(42), 10147–10152. View Source
